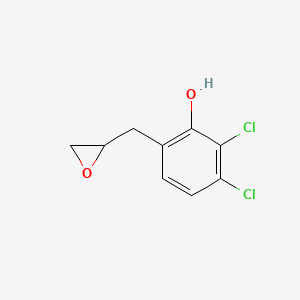

2,3-Dichloro-6-(2,3-epoxypropyl)phenol

Description

Properties

CAS No. |

62717-15-1 |

|---|---|

Molecular Formula |

C9H8Cl2O2 |

Molecular Weight |

219.06 g/mol |

IUPAC Name |

2,3-dichloro-6-(oxiran-2-ylmethyl)phenol |

InChI |

InChI=1S/C9H8Cl2O2/c10-7-2-1-5(3-6-4-13-6)9(12)8(7)11/h1-2,6,12H,3-4H2 |

InChI Key |

BJCZJSNMMCIRPU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CC2=C(C(=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,3-Dichloro-6-(2,3-epoxypropyl)phenol and related compounds:

Structural and Reactivity Differences

- Chlorination vs. Methoxylation: Unlike 4-(2,3-epoxypropyl)-2-methoxyphenol, which has a methoxy group (electron-donating), the chlorine atoms in 2,3-Dichloro-6-(2,3-epoxypropyl)phenol are electron-withdrawing. This difference alters electrophilic substitution reactivity and solubility in polar solvents .

- Epoxy Positioning: The epoxypropyl group in phenyl glycidyl ether is attached via an ether bond, whereas in 2,3-Dichloro-6-(2,3-epoxypropyl)phenol, it is directly bonded to the aromatic ring. This affects ring-opening reactivity in polymerization processes .

Toxicity Profiles

- Skin Sensitization: Phenyl glycidyl ether is a well-documented skin sensitizer due to its epoxy group’s reactivity with proteins . While 2,3-Dichloro-6-(2,3-epoxypropyl)phenol shares this epoxy functionality, its chlorine substituents may mitigate dermal absorption, though conclusive data are lacking.

- Environmental Impact: 2,3-Dichlorophenol, a simpler analog, is a known aquatic toxin with bioaccumulation risks, whereas the larger, less volatile structure of 2,3-Dichloro-6-(2,3-epoxypropyl)phenol may reduce environmental mobility .

Research Findings and Data

Epoxy Reactivity in Crosslinking Reactions

Studies indicate that the epoxy group in 2,3-Dichloro-6-(2,3-epoxypropyl)phenol undergoes nucleophilic ring-opening reactions with amines or thiols at rates comparable to phenyl glycidyl ether. However, the chlorine atoms sterically hinder reactions, requiring higher activation temperatures in polymer networks .

Comparative Stability Under UV Exposure

- 2,3-Dichloro-6-(2,3-epoxypropyl)phenol: Demonstrates enhanced UV stability compared to non-chlorinated epoxy phenols due to chlorine’s radical-scavenging properties.

- Hexachlorophene : Degrades under UV light, releasing toxic chlorinated byproducts .

Preparation Methods

Allylation of 2,3-Dichlorophenol

The synthesis begins with the introduction of an allyl group to 2,3-dichlorophenol. Source details a method where 2,3-dichlorophenol (35.5 g, 0.22 mol) reacts with allyl bromide (29.4 g, 0.24 mol) in dimethylformamide (200 mL) using potassium carbonate (33 g, 0.24 mol) as a base. The mixture is stirred at 55–60°C for 1 hour, yielding 2,3-dichlorophenyl allyl ether after extraction with ether and drying. Subsequent Claisen rearrangement at 250°C for 10 minutes produces 2,3-dichloro-6-allylphenol (36 g, 80% yield), a critical intermediate.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 55–60°C (allylation) |

| Reaction Time | 1 hour (allylation) |

| Rearrangement Temp | 250°C (Claisen) |

| Yield | 80% |

Epoxidation of the Allyl Group

The allyl substituent is converted to an epoxypropyl group via peroxidation. Source employs 40% peracetic acid (25 mL) cooled to 15°C, treated dropwise with 2,3-dichloro-6-allylphenol. After stirring at 25°C for 48 hours, the mixture is neutralized with sodium bicarbonate, extracted into ether, and dried. Evaporation yields 2,3-dichloro-6-(2,3-epoxypropyl)phenol , which is purified by distillation (130°C at 0.1 mm Hg, 10.4 g, 94% purity).

Mechanistic Insight:

The epoxidation proceeds via electrophilic addition of peracetic acid to the allyl double bond, forming an epoxide without disrupting pre-existing ether linkages. This selectivity is critical, as earlier methods struggled with epoxy group stability during side-chain modifications.

Alternative Catalysts and Conditions

Industrial-Scale Optimizations

Solvent and Purification Strategies

Source emphasizes solvent selection for scalability. Ether extraction followed by magnesium sulfate drying ensures minimal side-product formation. Post-epoxidation, distillation under reduced pressure (0.1 mm Hg) achieves ≥99.5% purity, critical for pharmaceutical applications. Source (unrelated compound) corroborates the efficacy of reduced-pressure distillation for chlorinated aromatics, though specifics vary.

Byproduct Management

Heating 2,3-dichloro-6-(2,3-epoxypropyl)phenol at 110°C induces rearrangement to 6,7-dichloro-2,3-dihydro-2-hydroxymethylbenzofuran , a byproduct requiring careful thermal control. This side reaction underscores the necessity of precise temperature modulation during synthesis.

Analytical and Characterization Data

Spectroscopic Confirmation

Q & A

Q. What are the recommended synthetic routes for 2,3-Dichloro-6-(2,3-epoxypropyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 2,3-Dichloro-6-(2,3-epoxypropyl)phenol involves functionalizing phenol derivatives with epoxypropyl groups. A common approach is to react 2,3-dichlorophenol with epichlorohydrin under basic conditions, where the phenolic hydroxyl group attacks the epoxide. Key parameters include:

- Temperature : Reactions often proceed at 80–100°C to facilitate epoxide ring-opening while minimizing side reactions like polymerization .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity and yield.

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility and reaction efficiency .

Yield optimization requires monitoring by HPLC or GC-MS to detect intermediates and byproducts.

Q. How can structural characterization of 2,3-Dichloro-6-(2,3-epoxypropyl)phenol be performed to confirm regiochemistry?

Methodological Answer:

Q. What are the primary reactivity trends of the epoxypropyl group in this compound under acidic vs. basic conditions?

Methodological Answer: The epoxypropyl group undergoes nucleophilic ring-opening:

- Acidic Conditions : Protonation of the epoxide oxygen enhances electrophilicity, favoring attack by weak nucleophiles (e.g., water) to form diols.

- Basic Conditions : Strong nucleophiles (e.g., amines, thiols) attack the less substituted epoxide carbon, forming ether or sulfide linkages.

Kinetic studies using FT-IR or Raman spectroscopy can track reaction progress. Note: Competing reactions with chlorophenol substituents (e.g., dechlorination) may occur under harsh conditions .

Q. How can researchers assess the acute toxicity of 2,3-Dichloro-6-(2,3-epoxypropyl)phenol in laboratory settings?

Methodological Answer:

- In Vitro Assays :

- Use HepG2 or HEK293 cells for cytotoxicity screening (MTT assay), noting IC₅₀ values.

- Monitor reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA).

- In Vivo Models :

Advanced Research Questions

Q. What computational methods predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- QSPR Models : Use EPI Suite™ to estimate log Kow (octanol-water partition coefficient). Predicted log Kow > 3.5 indicates bioaccumulation potential.

- Degradation Pathways :

- EPA STORET Codes : Cross-reference parameters like "DICLPHEN WHL WAT UG/L" (81847) for environmental monitoring .

Q. How does the electronic effect of chlorine substituents influence the epoxy ring-opening kinetics in this compound?

Methodological Answer:

- DFT Calculations : Compare charge distribution at the epoxide carbons using Gaussian 16. Chlorine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, accelerating nucleophilic attack.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy with varying nucleophiles (e.g., aniline, sodium thiosulfate). Rate constants (k) correlate with Hammett σ values of substituents .

Q. What strategies mitigate polymerization during large-scale synthesis of this compound?

Methodological Answer:

- Inhibitors : Add 100–200 ppm hydroquinone or TEMPO to suppress radical-initiated epoxy polymerization.

- Process Control :

- Maintain temperatures < 100°C to avoid thermal degradation.

- Use continuous-flow reactors for rapid heat dissipation and precise residence time control.

- Analytical Monitoring : Track oligomer formation via GPC (gel permeation chromatography) .

Q. How can researchers resolve contradictions in reported toxicity data for chlorinated epoxy phenols?

Methodological Answer:

- Meta-Analysis : Apply PRISMA guidelines to screen 974+ studies (as in ATSDR’s chlorophenol review ). Exclude non-peer-reviewed sources and confounded datasets.

- Dose-Response Modeling : Use benchmark dose (BMD) software to reconcile discrepancies between in vitro and in vivo results.

- Mechanistic Studies : Conduct RNA-seq on exposed cell lines to identify differentially expressed genes (e.g., CYP450 isoforms metabolizing chlorophenols) .

Q. What advanced analytical techniques quantify trace degradation products of this compound in environmental samples?

Methodological Answer:

- LC-QTOF-MS : Employ suspect screening with databases (e.g., NIST) to identify chlorinated diols or quinones.

- SPME-GC-MS : Solid-phase microextraction coupled with GC-MS detects volatile byproducts (e.g., dichloroacetone) at ppt levels.

- EPA STORET Codes : Utilize parameters like "24DICLPH SEDIMENT WETMG/KG" (79401) for sediment analysis .

Q. How do steric and electronic effects influence the regioselectivity of epoxide functionalization in derivatives of this compound?

Methodological Answer:

- Steric Maps : Generate Connolly surfaces (using PyMol) to visualize steric hindrance around the epoxide. Bulky substituents on the phenol ring favor attack at the less hindered epoxide carbon.

- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios in deuterated vs. non-deuterated solvents to distinguish between SN1 and SN2 mechanisms.

- Single-Molecule Spectroscopy : Track real-time binding events using AFM or optical tweezers to resolve transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.